molecular formula C15H13Cl2NO B5226555 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide CAS No. 346690-75-3

2,4-dichloro-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B5226555
CAS No.: 346690-75-3
M. Wt: 294.2 g/mol
InChI Key: HLRHAQLNYKJJBO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO. It belongs to the class of benzamides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2,4-dimethoxyphenyl)benzamide
  • 2,4-Dichloro-N-(3,5-dichlorophenyl)benzamide
  • 3,4-Dichloro-N-(3,4-dimethoxyphenethyl)benzamide
  • 2,3-Dichloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dichloro-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(16)8-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRHAQLNYKJJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346690-75-3
Record name 2,4-DICHLORO-N-(3,5-DIMETHYLPHENYL)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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